
2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide, also known as CYIA, is a compound that has been extensively studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis Techniques: The creation of cyanoacetamide derivatives, such as 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, involves specific reactions that lead to compounds with conjugated systems. These techniques are crucial for the development of molecules with desired properties, indicating the compound's ability to participate in further chemical transformations (Helliwell et al., 2011).
- Structural Insights: The orientation of acetamide groups in these compounds often arises from intramolecular hydrogen bonding, showcasing their potential for creating stable and structurally unique molecules (Helliwell et al., 2011).
Biological Activities
- Antitumor Activity: Novel derivatives, such as those formed from the reaction of ethyl cyanoacetate with aminothiazole or aminooxazole, have shown promising inhibitory effects on different cell lines, indicating the potential of cyanoacetamide derivatives in antitumor applications (Albratty et al., 2017).
- Antimicrobial Evaluation: Isoxazole-based heterocycles synthesized from cyanoacetamide derivatives have been evaluated for their antibacterial and antifungal activities, demonstrating the versatility of these compounds in developing new antimicrobial agents (Darwish et al., 2014).
Chemical Interactions and Sensing Applications
- Fluorescence Sensing: Some derivatives exhibit fluorescence activity and can act as sensors for metal ions like Fe(III), showcasing their potential in environmental and biological sensing applications (Maity et al., 2015).
Propiedades
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-11-16-12-23(19-7-2-1-6-18(16)19)13-20(24)22-17-9-8-14-4-3-5-15(14)10-17/h1-2,6-10,12H,3-5,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMAFDYVHHZVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


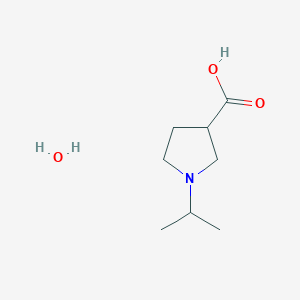

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2961467.png)
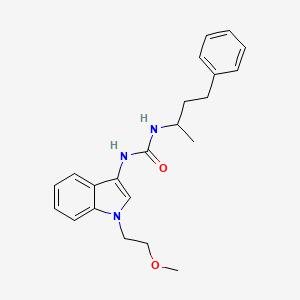
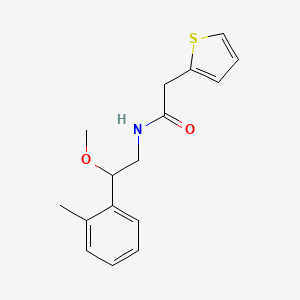

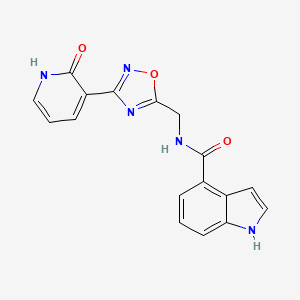
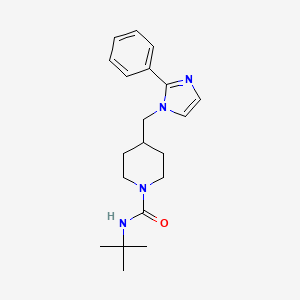

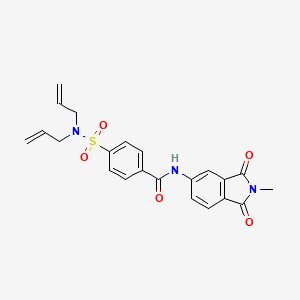
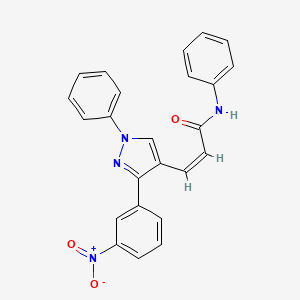
![1-(4-chlorobenzyl)-3'-(3,4-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2961479.png)
